Cas no 1806543-51-0 (Methyl 2-fluoro-6-iodoisonicotinate)

Methyl 2-fluoro-6-iodoisonicotinate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-fluoro-6-iodoisonicotinate
-
- Inchi: 1S/C7H5FINO2/c1-12-7(11)4-2-5(8)10-6(9)3-4/h2-3H,1H3
- InChI Key: ZVHRYCYKCDDHDX-UHFFFAOYSA-N
- SMILES: IC1C=C(C(=O)OC)C=C(N=1)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 179
- XLogP3: 1.8
- Topological Polar Surface Area: 39.2
Methyl 2-fluoro-6-iodoisonicotinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029006027-500mg |
Methyl 2-fluoro-6-iodoisonicotinate |
1806543-51-0 | 95% | 500mg |
$1,752.40 | 2022-03-31 | |
Alichem | A029006027-250mg |
Methyl 2-fluoro-6-iodoisonicotinate |
1806543-51-0 | 95% | 250mg |
$980.00 | 2022-03-31 | |
Alichem | A029006027-1g |
Methyl 2-fluoro-6-iodoisonicotinate |
1806543-51-0 | 95% | 1g |
$2,895.00 | 2022-03-31 |
Methyl 2-fluoro-6-iodoisonicotinate Related Literature
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
Additional information on Methyl 2-fluoro-6-iodoisonicotinate
Methyl 2-Fluoro-6-Iodoisonicotinate (CAS No. 1806543-51-0): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 2-fluoro-6-iodoisonicotinate (CAS No. 1806543-51-0) is a highly versatile and significant compound in the realm of pharmaceutical chemistry. Its unique structural features, characterized by the presence of both fluoro and iodine substituents on an isonicotinic acid backbone, make it an invaluable intermediate in the synthesis of a wide array of biologically active molecules. This compound has garnered considerable attention in recent years due to its role in the development of novel therapeutic agents, particularly in the treatment of various diseases ranging from infectious disorders to chronic conditions.
The fluoro and iodo functional groups in Methyl 2-fluoro-6-iodoisonicotinate contribute to its remarkable reactivity and adaptability in synthetic chemistry. The fluorine atom, known for its ability to enhance metabolic stability and binding affinity, plays a crucial role in modulating the pharmacokinetic properties of drug candidates. On the other hand, the iodine atom serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are fundamental in constructing complex molecular architectures.
In recent years, there has been a surge in research focusing on the development of fluorinated heterocycles as pharmacophores. Methyl 2-fluoro-6-iodoisonicotinate stands out as a prime example of how strategic fluorination can lead to the discovery of novel drugs with improved efficacy and reduced side effects. For instance, studies have demonstrated its utility in the synthesis of fluoroquinolone analogs, which are known for their potent antibacterial activity. The introduction of fluorine at the 2-position enhances the binding interactions with bacterial enzymes, thereby improving the drug's spectrum and potency.
The iodo substituent on Methyl 2-fluoro-6-iodoisonicotinate also opens up avenues for further chemical manipulation. This allows chemists to readily incorporate diverse functional groups into the molecule, enabling the exploration of new chemical space for drug discovery. Recent advances in transition-metal-catalyzed cross-coupling reactions have particularly highlighted the importance of iodinated compounds as precursors for generating complex organic molecules. These reactions are not only efficient but also highly selective, making them ideal for constructing intricate drug scaffolds.
One notable application of Methyl 2-fluoro-6-iodoisonicotinate is in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in numerous cellular processes, and their dysregulation is often associated with various diseases, including cancer. By leveraging the reactivity of both the fluoro and iodine atoms, researchers have been able to develop kinase inhibitors with enhanced selectivity and potency. For example, recent studies have shown that compounds derived from Methyl 2-fluoro-6-iodoisonicotinate exhibit promising activity against specific kinases involved in tumor growth and progression.
The pharmaceutical industry has also recognized the potential of Methyl 2-fluoro-6-iodoisonicotinate in developing antiviral agents. The unique structural features of this compound allow for the design of molecules that can interact with viral enzymes or receptors, thereby inhibiting viral replication. In particular, fluoroquinolones and related derivatives have shown significant promise in combating RNA viruses. The incorporation of fluorine into these molecules enhances their ability to bind to viral targets, leading to more effective antiviral activity.
In addition to its applications in drug development, Methyl 2-fluoro-6-iodoisonicotinate has found utility in materials science and agrochemical research. Its ability to undergo various chemical transformations makes it a valuable building block for synthesizing advanced materials with tailored properties. Similarly, in agrochemistry, fluorinated compounds are increasingly being explored for their potential as pesticides and herbicides due to their improved stability and efficacy.
The synthesis of Methyl 2-fluoro-6-iodoisonicotinate typically involves multi-step organic transformations that require careful optimization to ensure high yields and purity. Common synthetic routes include halogenation reactions followed by esterification steps to introduce the methyl group at the carboxyl position. The use of modern catalytic systems has significantly improved these processes, making them more efficient and environmentally friendly.
Ongoing research continues to uncover new applications and synthetic strategies for Methyl 2-fluoro-6-iodoisonicotinate. Innovations in flow chemistry and continuous manufacturing are particularly noteworthy, as they offer scalable solutions for producing this compound on an industrial scale. Furthermore, computational methods such as molecular modeling are being increasingly employed to predict the reactivity and biological activity of derivatives derived from this intermediate.
In conclusion, Methyl 2-fluoro-6-iodoisonicotinate (CAS No. 1806543-51-0) is a cornerstone compound in modern pharmaceutical synthesis. Its unique structural features and reactivity make it indispensable in the development of novel therapeutic agents across various therapeutic areas. As research continues to advance our understanding of its potential applications, it is clear that this compound will remain a critical tool for chemists and pharmacologists alike.
1806543-51-0 (Methyl 2-fluoro-6-iodoisonicotinate) Related Products
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)




